molecular formula C13H17ClN2OS B1473493 4-(1,3-Benzoxazol-2-ylsulfanyl)cyclohexan-1-amine hydrochloride CAS No. 2098019-39-5

4-(1,3-Benzoxazol-2-ylsulfanyl)cyclohexan-1-amine hydrochloride

Cat. No. B1473493
CAS RN: 2098019-39-5
M. Wt: 284.81 g/mol
InChI Key: QAOXYKDLIMUIIB-UHFFFAOYSA-N
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Description

The compound “4-(1,3-Benzoxazol-2-ylsulfanyl)cyclohexan-1-amine hydrochloride” is a chemical with the CAS Number: 2171287-85-5 . It has a molecular weight of 283.82 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17N3S.ClH/c14-9-5-7-10 (8-6-9)17-13-15-11-3-1-2-4-12 (11)16-13;/h1-4,9-10H,5-8,14H2, (H,15,16);1H/t9-,10+; . This code provides a detailed description of the compound’s molecular structure.

Scientific Research Applications

Anticonvulsant Activity

A series of compounds similar to “4-(1,3-Benzoxazol-2-ylsulfanyl)cyclohexan-1-amine hydrochloride” have been designed and synthesized for evaluation of their anticonvulsant activity and neurotoxicity . The anticonvulsant activity of these compounds was assessed using the 6 Hz psychomotor seizure test . These compounds have also exhibited good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors and Na/H exchanger .

Antibacterial Activity

Benzamide derivatives containing quinoxaline and benzoxazole fragments, similar to “4-(1,3-Benzoxazol-2-ylsulfanyl)cyclohexan-1-amine hydrochloride”, have been synthesized and tested for their antibacterial activity . The antibacterial activity of the synthesized derivatives was tested in vitro against gram-positive and gram-negative bacterial strains using an agar well diffusion assay .

Molecular Docking Studies

Molecular docking studies have been carried out on benzamide derivatives containing quinoxaline and benzoxazole fragments . These studies help in the identification of small molecular scaffolds and provide a clear insight into understanding the properties of any compound .

Synthesis of Larger Bioactive Structures

Being a heterocyclic compound, benzoxazole, a component of “4-(1,3-Benzoxazol-2-ylsulfanyl)cyclohexan-1-amine hydrochloride”, finds use in research as a starting material for the synthesis of larger, usually bioactive structures . Its aromaticity makes it relatively stable, although as a heterocycle, it has reactive sites which allow for functionalization .

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-(1,3-benzoxazol-2-ylsulfanyl)cyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS.ClH/c14-9-5-7-10(8-6-9)17-13-15-11-3-1-2-4-12(11)16-13;/h1-4,9-10H,5-8,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOXYKDLIMUIIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)SC2=NC3=CC=CC=C3O2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-Benzoxazol-2-ylsulfanyl)cyclohexan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(1,3-Benzoxazol-2-ylsulfanyl)cyclohexan-1-amine hydrochloride
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4-(1,3-Benzoxazol-2-ylsulfanyl)cyclohexan-1-amine hydrochloride
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4-(1,3-Benzoxazol-2-ylsulfanyl)cyclohexan-1-amine hydrochloride
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4-(1,3-Benzoxazol-2-ylsulfanyl)cyclohexan-1-amine hydrochloride
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4-(1,3-Benzoxazol-2-ylsulfanyl)cyclohexan-1-amine hydrochloride
Reactant of Route 6
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4-(1,3-Benzoxazol-2-ylsulfanyl)cyclohexan-1-amine hydrochloride

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